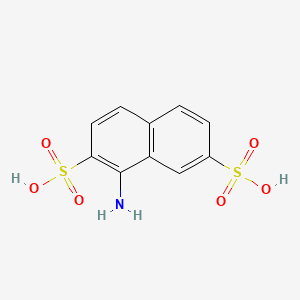

1-Naphthylamine-2,7-disulfonic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

486-54-4 |

|---|---|

Molecular Formula |

C10H9NO6S2 |

Molecular Weight |

303.3 g/mol |

IUPAC Name |

1-aminonaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C10H9NO6S2/c11-10-8-5-7(18(12,13)14)3-1-6(8)2-4-9(10)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17) |

InChI Key |

QRTHCSOVSYURGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Historical Context and Early Industrial Synthesis Methodologies

Genesis of 1-Naphthylamine-2,7-Disulfonic Acid Synthesis

The late 19th and early 20th centuries marked a period of intense innovation in synthetic dye chemistry, with naphthalene (B1677914) derivatives serving as crucial building blocks. Within this context, this compound, also known as Kalle's acid, emerged as a valuable intermediate. Its synthesis was pioneered through methods involving the selective desulfonation of more highly sulfonated naphthylamines. These early processes, developed by major chemical companies of the era, laid the groundwork for the industrial production of this compound.

One of the earliest documented methods for preparing this compound dates back to 1892, attributed to the work of the chemical company Kalle & Co. This process utilized 1-Naphthylamine-2,4,7-trisulfonic acid as the starting material. The core of this synthesis involves the selective removal of the sulfo group at the 4-position of the naphthalene ring. This was typically achieved by hydrolysis, where the trisulfonic acid is heated in the presence of water or dilute acid. The sulfo group at the C-4 position is more labile under these conditions compared to those at the C-2 and C-7 positions, allowing for its preferential removal.

| Parameter | Description |

| Starting Material | 1-Naphthylamine-2,4,7-trisulfonic acid |

| Year of Development | 1892 |

| Key Transformation | Selective hydrolysis (desulfonation) of the C-4 sulfo group |

| Primary Product | This compound |

| Reference | German Patent DE 62634 (Kalle & Co.) |

Two decades later, in 1912, an alternative route was developed by Bayer, starting from 1-Naphthylamine-2,5,7-trisulfonic acid. Similar to the 1892 method, this synthesis also relied on the principle of selective desulfonation. In this case, the sulfo group at the 5-position was cleaved, yielding the desired this compound. The successful implementation of this reaction depended on carefully controlling the reaction conditions, such as temperature and acid concentration, to ensure that only the sulfo group at the C-5 position was removed.

| Parameter | Description |

| Starting Material | 1-Naphthylamine-2,5,7-trisulfonic acid |

| Year of Development | 1912 |

| Key Transformation | Selective hydrolysis (desulfonation) of the C-5 sulfo group |

| Primary Product | This compound |

| Reference | German Patent DE 255724 (Bayer) |

Evolution of Synthetic Routes and Challenges in Early Industrial Processes

The industrial production of this compound and related compounds was fraught with challenges, driving the evolution of synthetic methodologies. The sulfonation of 1-naphthylamine (B1663977) or its derivatives is a complex process that can lead to a mixture of various isomers. google.com

Early industrial processes faced several significant hurdles:

Isomer Control: The sulfonation of naphthalene compounds is highly sensitive to reaction conditions, including temperature, reaction time, and the concentration of the sulfonating agent (typically sulfuric acid or oleum). googleapis.comgoogle.com Achieving a high yield of the desired isomer, such as the 2,7-disubstituted product, while minimizing the formation of other isomers (e.g., 1,6- or 4,6-disulfonic acids) was a major challenge. google.com

Separation and Purification: The reaction mixtures often contained a complex blend of isomeric products. Separating these isomers was difficult and costly, as they frequently possessed similar physical and chemical properties. google.com Techniques often relied on fractional crystallization of the acids or their salts (e.g., calcium or sodium salts), which was a tedious and often inefficient process on an industrial scale. google.com

Harsh Reaction Conditions: The use of concentrated sulfuric acid and oleum (B3057394) at elevated temperatures created a highly corrosive environment. google.com This presented significant challenges for the materials used in the construction of reaction vessels and other equipment, leading to high maintenance costs and potential process failures.

Yield and Purity: Obtaining the starting materials, such as specific trisulfonic acids, in high yield and purity was not straightforward. For instance, the sulfonation of naphthionic acid with oleum to produce a trisulfonic acid precursor could result in unsatisfactory yields due to oxidative degradation of the starting material under the harsh conditions. google.com

Advanced Synthetic Methodologies and Chemical Transformations

Sulfonation Pathways and Regioselective Control

The production of naphthalenedisulfonic acids, including the 2,7-isomer, is a nuanced process where the final product distribution is highly dependent on the reaction parameters. The sulfonation of naphthalene (B1677914) does not proceed directly to the 2,7-disubstituted product in a single, high-yield step but involves a series of equilibria and isomerizations.

The choice of sulfonating agent and the specific reaction conditions are critical in directing the outcome of the sulfonation of naphthalene and its derivatives. Commonly employed agents include concentrated sulfuric acid (H₂SO₄), oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide, SO₃), and chlorosulfonic acid shokubai.orggoogle.com. The reaction's progression is heavily influenced by factors such as temperature, reaction time, and the molar ratio of reactants shokubai.orggoogle.com.

High-temperature sulfonation of naphthalene is a known method to produce the 2,7-disulfonic acid isomer chemicalbook.com. For instance, a patented method describes a two-step process where naphthalene is first reacted with concentrated sulfuric acid at 90°C and then further reacted under negative pressure to yield 2,7-naphthalenedisulfonic acid google.com. Another approach involves the vapor-phase sulfonation of naphthalene, where naphthalene vapors are passed through a tower with hot sulfuric acid at temperatures between 220°C and 245°C. This continuous process, which rapidly removes the product, favors the formation of naphthalene-2,7-disulfonic acid and minimizes isomerization to the 2,6-isomer datapdf.com.

The molar ratio of sulfur trioxide to the naphthalene substrate can also be precisely controlled to favor specific products. Reacting naphthalene with SO₃ in a molar ratio of 1:3 to 1:5 in an inert solvent like methylene (B1212753) chloride at low temperatures (-40°C to +10°C) can yield specific oligomeric naphthalenesulfonic acid anhydrides, which can then be hydrolyzed to desired disulfonic acids google.com.

| Sulfonating Agent | Temperature | Key Outcome/Product Favored | Reference |

|---|---|---|---|

| Concentrated H₂SO₄ | 80°C | 1-Naphthalenesulfonic acid (Kinetic control) | wordpress.comvaia.com |

| Concentrated H₂SO₄ | 160-166°C | 2-Naphthalenesulfonic acid (Thermodynamic control) | wordpress.comguidechem.com |

| Concentrated H₂SO₄ | >150°C | Increased yield of 2-naphthalenesulfonic acid | shokubai.org |

| H₂SO₄ (Vapor Phase) | 220-245°C | Naphthalene-2,7-disulfonic acid | datapdf.com |

| SO₃ in Methylene Chloride | -20°C to 0°C | Oligomeric naphthalenesulfonic acid anhydrides | google.com |

The sulfonation of naphthalene is a stepwise process involving distinct intermediates. The initial sulfonation is temperature-dependent, leading to different monosulfonated products. At lower temperatures (around 80°C), the reaction is under kinetic control and preferentially forms 1-naphthalenesulfonic acid (α-product) because it has a lower activation energy wordpress.comvaia.comvaia.com. At higher temperatures (around 160°C), the reaction is under thermodynamic control, favoring the more stable 2-naphthalenesulfonic acid (β-product) wordpress.comvaia.comstackexchange.com. The greater stability of the β-isomer is attributed to the absence of the significant steric repulsion that exists between the sulfonic acid group and the hydrogen atom at the 8-position in the α-isomer wordpress.comstackexchange.com.

These monosulfonic acids are the primary intermediates for the formation of disulfonic acids. Further sulfonation of naphthalene-1-sulfonic acid in 98.5% H₂SO₄ yields a mixture of 1,5- (58%), 1,6- (32%), and 1,7-disulfonic acids (10%) cdnsciencepub.com. The desired naphthalene-2,7-disulfonic acid is an intermediate in the synthesis of certain dyes and can be formed from the sulfonation of naphthalene-2-sulfonic acid wikipedia.org. However, the disulfonation process can lead to a mixture of isomers. For instance, when naphthalene is disulfonated at 160°C, the 2,7-disulfonic acid is formed initially but can be converted into the isomeric 2,6-disulfonic acid if the reaction is prolonged or in the presence of a large excess of acid datapdf.com.

Achieving regioselective control to form a specific isomer like 1-naphthylamine-2,7-disulfonic acid requires strategic synthetic design. The directing effects of the substituents already present on the naphthalene ring are paramount. The amino group (-NH₂) is an activating, ortho-, para-directing group, while the sulfonic acid group (-SO₃H) is a deactivating, meta-directing substituent cdnsciencepub.comrsc.org.

One effective strategy involves the sulfonation of a pre-existing naphthylamine sulfonic acid. For example, 1-naphthylamine-7-sulfonic acid can be further sulfonated with oleum to introduce a second sulfonic acid group, yielding 1-aminonaphthalene-4,7-disulfonic acid chemicalbook.com. The synthesis of this compound itself has been achieved via the partial hydrolysis of a trisulfonated precursor, such as 1-naphthylamine-2,4,7-trisulfonic acid or 1-naphthylamine-2,5,7-trisulfonic acid drugfuture.com. This implies a strategy of over-sulfonation followed by selective desulfonation.

Modern synthetic methods also explore the use of directing groups to achieve high regioselectivity. For instance, a picolinamide (B142947) group has been used as a bidentate directing group in the copper-catalyzed C4-sulfonylation of 1-naphthylamides, demonstrating the principle of using removable directing auxiliaries to control the position of substitution acs.org. While this specific example targets the 4-position, it highlights the potential for advanced catalytic systems in the regioselective synthesis of specific naphthylamine sulfonic acid isomers.

Hydrolytic Cleavage Reactions

The sulfonation of aromatic compounds is a reversible reaction stackexchange.com. This reversibility allows for the hydrolytic cleavage, or desulfonation, of sulfonic acid groups under specific conditions, a reaction that is crucial for isomer purification and the synthesis of specific derivatives.

Hydrolytic desulfonation is a key reaction in the chemistry of naphthalenesulfonic acids. It is often used to remove an unwanted, kinetically favored isomer or to synthesize a specific compound from a polysulfonated precursor. A classic example is the preferential hydrolysis of the α-sulfonic acid group. When a mixture of naphthalenesulfonic acid isomers is heated (e.g., to 140-150°C), the less stable 1-naphthalenesulfonic acid can be selectively hydrolyzed back to naphthalene and sulfuric acid, which allows for the purification of the more stable 2-isomer guidechem.com.

This principle is also applied in the synthesis of this compound, which can be prepared from either 1-naphthylamine-2,4,7-trisulfonic acid or 1-naphthylamine-2,5,7-trisulfonic acid drugfuture.com. These preparations rely on the selective removal of a sulfonic acid group from the 4- or 5-position, respectively, through controlled hydrolysis. Similarly, the protodesulphonation of 7-hydroxy-2-naphthalenesulphonic acid in dilute aqueous sulphuric acid has been studied at high temperatures (522–553 K), demonstrating that sulfonic acid groups can be cleaved under hydrothermal conditions researchgate.net.

The mechanism of hydrolytic desulfonation is essentially the reverse of sulfonation: an electrophilic aromatic substitution where a proton (H⁺) acts as the electrophile, displacing the -SO₃H group. This reaction is an equilibrium, and its direction is influenced by several factors.

| Factor | Influence on Desulfonation | Reference |

|---|---|---|

| Temperature | Higher temperatures favor the reverse (desulfonation) reaction, providing the energy to overcome activation barriers. | wordpress.comstackexchange.com |

| Acid Concentration | Desulfonation is typically carried out in dilute acid, which favors the reverse reaction by the law of mass action (high concentration of water). | researchgate.net |

| Steric Hindrance | Sterically hindered sulfonic acid groups, such as those at the α-position (C1 or C8) of naphthalene, are more readily cleaved due to the relief of steric strain. | wordpress.comstackexchange.com |

| Electronic Effects | The presence of multiple electron-withdrawing sulfonic acid groups deactivates the aromatic ring, which can influence the rate of both sulfonation and desulfonation. | psu.edursc.org |

The stability of the isomer plays a crucial role. The 1-sulfonic acid isomer of naphthalene is kinetically favored but thermodynamically less stable due to steric hindrance wordpress.comstackexchange.com. At elevated temperatures, the reaction becomes reversible, allowing the less stable 1-isomer to be cleaved and the system to equilibrate towards the more stable 2-isomer stackexchange.com. This thermodynamic control is a key principle exploited in the purification of naphthalenesulfonic acids guidechem.com. The rate of desulfonation is also affected by the electronic character of the ring; the electron-withdrawing nature of sulfonic groups deactivates the ring towards electrophilic attack, including the protonation step required for desulfonation psu.edursc.org.

Amination and Functional Group Interconversions in Naphthalene Systems

The synthesis of aminonaphthalenesulfonic acids, including this compound, relies heavily on strategic amination reactions and the interconversion of functional groups on the naphthalene core. These transformations are crucial for introducing the amino group at the desired position and for manipulating the substitution pattern to achieve the target isomer.

A cornerstone of industrial amination chemistry for naphthalene derivatives is the Bucherer reaction . This reversible reaction converts a naphthol to a naphthylamine in the presence of aqueous ammonia (B1221849) and sodium bisulfite. wikipedia.org It is a widely utilized method for the synthesis of various dye precursors. The reaction does not proceed through a simple addition to the keto-form of the naphthol but involves the formation of tetralonesulfonic acids and tetraloniminesulfonic acids as key intermediates. researchgate.net The mechanism involves the addition of a bisulfite anion to the naphthol, followed by a nucleophilic addition of ammonia and subsequent elimination of water and sodium bisulfite to yield the final naphthylamine. wikipedia.org The Bucherer reaction is instrumental in converting hydroxynaphthalenesulfonic acids to their corresponding aminonaphthalenesulfonic acids, such as the amination of 2-hydroxynaphthalene-6-sulfonic acid to 2-aminonaphthalene-6-sulfonic acid (Brönner's acid) and 2-hydroxynaphthalene-1-sulfonic acid to 2-aminonaphthalene-1-sulfonic acid (Tobias acid). wikipedia.orggoogle.com

Functional group interconversions are equally important in the synthesis of specific isomers. Sulfonation is a primary tool for directing substitution patterns. For instance, 1-naphthylamine (B1663977) can be sulfonated to produce various isomers, including 1-aminonaphthalene-4-sulfonic acid (naphthionic acid) and Cleve's acids (1,6- and 1,7-isomers). wikipedia.org The position of sulfonation is highly dependent on reaction conditions such as temperature and the sulfonating agent.

Conversely, desulfonation or hydrolysis of a sulfonic acid group can be used to obtain desired products. This compound itself can be prepared from precursor trisulfonic acids. Historical methods involved the desulfonation of 1-naphthylamine-2,4,7-trisulfonic acid or 1-naphthylamine-2,5,7-trisulfonic acid. drugfuture.com A more complex example of interconversion involves a process for producing 2-naphthylamino-5,7-disulfonic acid (Amino-I-acid) from Tobias acid (2-naphthylamine-1-sulfonic acid). This process involves a multi-step sequence of sulfonation to create a trisulfonic acid intermediate, followed by controlled hydrolysis to remove the sulfonic acid group at the 1-position. google.com

Other key interconversions include:

Nitration followed by reduction: A common route to introduce an amino group involves the nitration of a naphthalenesulfonic acid followed by reduction of the nitro group. For example, 1-aminonaphthalene-5-sulfonic acid is prepared by the reduction of 1-nitronaphthalene-5-sulfonic acid. wikipedia.orggoogle.com

Hydroxylation: Aminonaphthalenesulfonic acids can be converted to their corresponding hydroxynaphthalenesulfonic acids via fusion with sodium hydroxide. wikipedia.org

These reactions provide a versatile toolkit for navigating the complex landscape of naphthalene chemistry to produce a wide array of isomers for the dye and chemical industries.

Table 1: Key Functional Group Interconversions in Naphthalene Systems

| Transformation | Starting Material Class | Product Class | Key Reagents/Conditions | Example Reaction | Reference |

|---|---|---|---|---|---|

| Amination (Bucherer Reaction) | Hydroxynaphthalenesulfonic Acid | Aminonaphthalenesulfonic Acid | Ammonia, Sodium Bisulfite | 2-Hydroxynaphthalene-1-sulfonic acid → 2-Aminonaphthalene-1-sulfonic acid | wikipedia.orgwikipedia.org |

| Sulfonation | Aminonaphthalene | Aminonaphthalenesulfonic Acid | Sulfuric Acid or Oleum | 1-Aminonaphthalene → 1-Aminonaphthalene-4-sulfonic acid | wikipedia.org |

| Hydrolysis (Desulfonation) | Naphthylaminetrisulfonic Acid | Naphthylaminedisulfonic Acid | Dilute Sulfuric Acid, Heat | 2-Naphthylamine-1,5,7-trisulfonic acid → 2-Naphthylamine-5,7-disulfonic acid | google.com |

| Nitration & Reduction | Naphthalenesulfonic Acid | Aminonaphthalenesulfonic Acid | 1. Nitric/Sulfuric Acid 2. Iron/Acid or Catalytic Hydrogenation | 1-Nitronaphthalene-5-sulfonic acid → 1-Aminonaphthalene-5-sulfonic acid | wikipedia.orggoogle.com |

Modern Synthetic Approaches and Process Intensification

In recent years, the chemical industry has focused on developing more efficient, sustainable, and intensified processes for the synthesis of established chemical intermediates. This trend extends to the production of naphthalenesulfonic acid derivatives, with innovations aimed at improving reaction rates, yields, and safety profiles while reducing energy consumption and waste.

Modern synthetic approaches are exploring alternatives to traditional methods. For instance, the Ullmann coupling reaction , a classic method for forming C(aryl)-N bonds, has been adapted using microwave assistance. A copper(0)-catalyzed Ullmann coupling of 8-chloro-1-naphthalenesulfonic acid with various anilines has been developed to synthesize 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives. acs.org This microwave-assisted method offers significantly improved yields (up to 74%) and drastically reduced reaction times (1-3 hours) under milder conditions compared to conventional syntheses. acs.org Such approaches highlight the potential for catalyst and energy source innovation in synthesizing complex naphthalene derivatives.

Process intensification (PI) focuses on redesigning chemical processes and equipment to make them substantially smaller, safer, and more energy-efficient. Several PI technologies are relevant to the synthesis of dye intermediates like this compound.

Rotating Packed Bed (RPB) Reactors: These "HiGee" (high gravity) reactors generate high shear forces, leading to excellent mass transfer between gas and liquid phases. This technology is particularly effective for reactions limited by mass transfer, such as the catalytic hydrogenation of aromatic nitro compounds to form amines. polito.itresearchgate.net Studies have shown that the reaction efficiency for such hydrogenations in an RPB reactor can be 5 to 20 times higher than in a conventional stirred tank reactor. polito.itresearchgate.net This offers a powerful method for intensifying the reduction step in syntheses that utilize nitration-reduction pathways.

Sonochemistry (Ultrasound): The application of high-intensity ultrasound to a chemical reaction can induce acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This enhances mass transfer and can generate highly reactive radical species, accelerating reaction rates. sci-hub.se Sonochemical methods have been successfully applied to intensify the synthesis of azo dyes, improving both reaction rates and energy efficiency compared to conventional stirring methods. sci-hub.se This technique could be applied to various steps in the synthesis of aminonaphthalenesulfonic acids.

Microreactors: Continuous flow microreactors offer numerous advantages, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes. sphinxsai.com The synthesis of pharmaceutical intermediates has been shown to be significantly intensified in microreactors, achieving high yields with residence times of only a few minutes, a dramatic improvement over batch reactors. sphinxsai.com

These modern approaches and process intensification techniques represent the future of specialty chemical manufacturing, promising more sustainable and economically competitive production of vital intermediates like this compound.

Table 2: Comparison of Conventional vs. Intensified Processes

| Process Step | Conventional Method | Intensified Method | Key Advantages of Intensification | Reference |

|---|---|---|---|---|

| Aromatic Amination (Reduction of Nitro Group) | Batch Stirred Tank Reactor | Rotating Packed Bed (RPB) Reactor | 5-20x higher reaction efficiency; improved mass transfer. | polito.itresearchgate.net |

| Coupling Reactions (e.g., Azo Dyes) | Mechanical Stirring in Batch Reactor | Sonication (Ultrasound) | Enhanced reaction rates; greater energy efficiency. | sci-hub.se |

| C-N Bond Formation (e.g., Ullmann) | High-Temperature Batch Reaction (long duration) | Microwave-Assisted Synthesis | Drastically reduced reaction times; higher yields; milder conditions. | acs.org |

| Multi-step Synthesis | Large-Scale Batch Reactors | Continuous Flow Microreactor | Reduced reaction time (hours to minutes); improved purity; enhanced safety. | sphinxsai.com |

Reactivity and Reaction Mechanisms

Reactivity of the Amino Group

The primary amino group (-NH₂) attached to the naphthalene (B1677914) ring is a key site of chemical reactivity. It behaves as a potent nucleophile and can undergo a variety of transformations, including diazotization, nucleophilic substitution, and N-functionalization.

Diazotization Reactions and Their Application in Coupling

The transformation of primary aromatic amines into diazonium salts, a process known as diazotization, is one of the most significant reactions for compounds like 1-Naphthylamine-2,7-disulfonic acid. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. maxapress.com

The diazotization of an aromatic amine proceeds via the formation of a nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The amine's nucleophilic nitrogen atom then attacks the nitrosonium ion, leading to a sequence of proton transfers and water elimination to yield the aryl diazonium cation (Ar-N₂⁺). maxapress.com These reactions are characterized by significant exothermic properties, with enthalpy changes often ranging from -65 to -150 kJ/mol, necessitating strict temperature control to prevent thermal runaway and decomposition of the unstable diazonium salt. maxapress.commaxapress.com

The diazonium salt derived from this compound is a highly valuable intermediate, primarily used in azo coupling reactions. In these reactions, the diazonium cation acts as an electrophile and attacks an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another amine. dalalinstitute.com This electrophilic aromatic substitution reaction results in the formation of an azo compound (Ar-N=N-Ar'), characterized by the vibrant color of the extended conjugated system.

The sulfonic acid groups (-SO₃H) on the this compound moiety remain on the final azo dye, enhancing its water solubility, a crucial property for textile dyeing applications. A variety of aminonaphthols and naphthalenesulfonic acids, such as H-acid (1-amino-8-naphthol-3,6-disulfonic acid) and R-acid (2-naphthol-3,6-disulfonic acid), are commonly used as coupling components. orgsyn.org

Table 1: Diazotization and Coupling Reaction Overview

| Reactant | Reagents | Intermediate | Coupling Component Example | Product Type |

|---|---|---|---|---|

| This compound | NaNO₂, HCl, 0-5°C | 2,7-Disulfonaphthalene-1-diazonium salt | 2-Naphthol | Azo Dye |

Nucleophilic Substitution Reactions Involving the Amino Moiety

While the amino group is more commonly involved as a nucleophile itself, it can be displaced under certain conditions in nucleophilic aromatic substitution reactions. One of the most notable examples in naphthalene chemistry is the Bucherer reaction and its reverse, which allows for the interconversion of naphthols and naphthylamines.

The Bucherer reaction involves heating a naphthol with an aqueous solution of ammonia (B1221849) and a sulfite (B76179) or bisulfite. The reverse reaction, converting a naphthylamine to a naphthol, can also be achieved. Although not a direct substitution of the amino group by a typical nucleophile in the traditional sense, this equilibrium demonstrates that the C-N bond can be cleaved and reformed under specific industrial conditions. This process is significant for the synthesis of various aminonaphthalenesulfonic acids. prepchem.com

In a broader context, the nucleophilicity of the amino group is a dominant feature of its reactivity. It readily attacks electrophilic centers. The nucleophilicity of amines generally increases with basicity, but it is also sensitive to steric hindrance. masterorganicchemistry.com The presence of electron-withdrawing sulfonic acid groups on the naphthalene ring reduces the basicity and, consequently, the nucleophilicity of the amino group in this compound compared to unsubstituted 1-naphthylamine (B1663977).

Amidation and Other N-Functionalization Reactions

The amino group of this compound undergoes typical N-functionalization reactions characteristic of primary amines. Among the most common is amidation, the reaction with acylating agents like acid chlorides or acid anhydrides to form amides.

For example, reacting an aminonaphthalenesulfonic acid with acetic anhydride (B1165640) yields the corresponding acetamido derivative. This reaction is often employed as a protective strategy in multi-step syntheses. libretexts.org The acetyl group temporarily deactivates the strong activating and ortho-, para-directing influence of the amino group, preventing unwanted side reactions during subsequent electrophilic substitutions like nitration or halogenation. libretexts.org The amide is also bulkier than the amine, which can sterically hinder substitution at the ortho position, favoring the para product. libretexts.org The original amino group can be regenerated later by hydrolysis of the amide under acidic or basic conditions.

Other N-functionalization reactions can include alkylation or arylation, though these are less common in the context of dye synthesis compared to acylation.

Reactivity of the Sulfonic Acid Groups

The sulfonic acid (-SO₃H) groups are strongly electron-withdrawing and significantly influence the reactivity of the naphthalene ring. They also have their own characteristic reactions, most notably desulfonation.

Electrophilic Aromatic Substitution on Sulfonated Naphthalenes

Further electrophilic substitution on the this compound ring is governed by the directing effects of the existing substituents.

Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance.

Sulfonic Acid Groups (-SO₃H): These are strongly deactivating groups and meta-directors due to their powerful electron-withdrawing inductive and resonance effects.

In this compound, the amino group is at C-1, and the sulfonic acid groups are at C-2 and C-7. The amino group activates the ortho (C-2, C-8) and para (C-4) positions. However, the C-2 position is already occupied by a sulfonic acid group. The sulfonic acid groups deactivate the ring, making further substitution more difficult. psu.edursc.org The directing effects can be complex, and the outcome of a reaction often depends on the specific electrophile and reaction conditions. For instance, further sulfonation of a 1-aminonaphthalene disulfonic acid can lead to a trisulfonic acid. google.com The presence of multiple deactivating sulfonic acid groups generally makes the aromatic ring less reactive towards electrophiles like ozone. psu.edursc.org

Table 2: Directing Effects of Substituents on Naphthalene Ring

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -NH₂ | Electron-donating | Activating | Ortho, Para |

Desulfonation Mechanisms and Their Reversibility

Sulfonation of aromatic compounds is a reversible reaction. The reverse process, known as desulfonation, involves the hydrolysis of an arylsulfonic acid to regenerate the parent arene and sulfuric acid. wikipedia.org This reaction is typically catalyzed by acid and driven by heat.

ArSO₃H + H₂O ⇌ ArH + H₂SO₄

The mechanism of desulfonation is the microscopic reverse of sulfonation. It begins with the protonation of the sulfonated aromatic ring, often at the carbon atom bearing the sulfonic acid group, to form a resonance-stabilized carbocation intermediate (a sigma complex). researchgate.net This is followed by the departure of sulfur trioxide (SO₃), which is then hydrated to form sulfuric acid, restoring the aromaticity of the ring.

The ease of desulfonation is related to the stability of the intermediates and the reaction conditions. For naphthalenesulfonic acids, the position of the sulfonic acid group is critical. α-Sulfonic acids (at positions 1, 4, 5, 8) are generally less stable and more easily cleaved by hydrolysis than β-sulfonic acids (at positions 2, 3, 6, 7). This difference in stability is exploited in synthesis, where a sulfonic acid group can be used as a temporary blocking group to direct other electrophiles to a desired position before being removed by hydrolysis. For example, 1-Naphthylamine-2,4,7-trisulfonic acid can be hydrolyzed in boiling 75% sulfuric acid to remove the sulfonic acid groups at the 2- and 4-positions, yielding 1,7-Cleve's acid (1-aminonaphthalene-7-sulfonic acid). google.com

Condensation and Polymerization Reactions

The presence of both an amino group and a naphthalene ring system allows this compound to participate in various condensation and polymerization reactions. The sulfonic acid groups significantly influence its solubility and reactivity in these processes.

While specific mechanistic studies on the polymerization of this compound are not extensively detailed in the available literature, the general mechanism can be inferred from studies on the electropolymerization of the parent compound, 1-naphthylamine. grafiati.comcdnsciencepub.com The polymerization, typically an oxidative process, proceeds through the formation of radical cations.

The proposed mechanism for the electropolymerization of 1-naphthylamine in an acidic medium involves the following key steps:

Oxidation of the Monomer: The initial step is the electrochemical oxidation of the 1-naphthylamine monomer at the electrode surface to form a radical cation.

Radical Coupling: These highly reactive radical cations then couple with each other. Spectroscopic and quantum-chemical analyses suggest that several coupling positions are possible, including N-C(4), N-C(5), and N-C(7) linkages, leading to a complex polymer structure containing various types of bonds. researchgate.net

Chain Propagation: The resulting dimers and oligomers are subsequently re-oxidized, allowing for further coupling and chain growth, leading to the formation of poly(1-naphthylamine) (PNA). researchgate.net

Overoxidation: At higher electrode potentials, the polymer can undergo overoxidation, which involves irreversible structural changes and can lead to a loss of electrochemical activity. mdpi.com For PNA, overoxidation can yield materials with new functionalities, for instance, creating sensors for specific analytes like dopamine. mdpi.com

For this compound, the bulky and electron-withdrawing sulfonic acid groups would be expected to influence this process. The sulfonic acid groups enhance water solubility and may alter the electronic properties and steric accessibility of the coupling sites on the naphthalene ring. While this would affect the polymerization rate and the final properties of the polymer, detailed mechanistic studies for this specific sulfonated monomer are scarce. researchgate.net However, studies on the copolymerization of 1-naphthylamine and aniline (B41778) have been conducted in the presence of various organic sulfonic acids, which act as dopants and affect the properties of the resulting polymer. acs.org

Table 1: Potential Coupling Mechanisms in 1-Naphthylamine Polymerization

| Coupling Type | Description | Expected Influence of Sulfonic Acid Groups |

| N-C(4) (para-coupling) | Coupling between the nitrogen atom of one monomer and the C4 position of another. | Steric hindrance and altered electron density at the C4 position. |

| N-C(5) / N-C(7) | Coupling involving the second, unsubstituted benzene (B151609) ring of the naphthalene system. | The sulfonic acid group at C7 would sterically hinder and electronically deactivate this position for coupling. researchgate.net |

| Head-to-Tail | Predominant linear chain formation. | May be influenced by the charge and bulk of the sulfonate groups. |

| Branching/Cross-linking | Formation of non-linear polymer structures. | Possible, as multiple reactive sites exist on the radical cation. |

This compound can undergo condensation reactions with aldehydes and other agents capable of reacting with its amino group or activating the aromatic ring.

A notable reaction is the condensation with formaldehyde (B43269). Naphthalene sulfonic acids are known to react with formaldehyde to produce condensation products that are widely used as dispersing agents. google.com The reaction typically involves the acid-catalyzed electrophilic substitution of formaldehyde onto the activated naphthalene ring, followed by condensation between the resulting hydroxymethylated intermediates and other naphthalene sulfonic acid molecules to form methylene-bridged oligomers or polymers. justia.com

Another important class of condensation reactions involves the use of coupling agents like carbodiimides. wikipedia.org Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are used to facilitate the formation of amide bonds. In this context, the amino group of this compound could react with a carboxylic acid in the presence of a carbodiimide (B86325). The carbodiimide first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic amino group of the naphthylamine derivative to form a stable amide bond. wikipedia.org This type of reaction is fundamental in peptide synthesis and is used for labeling molecules. nih.gov

Oxidative and Reductive Transformations of the Naphthalene Core

The naphthalene ring system of this compound is susceptible to both oxidative and reductive transformations, although the reaction conditions and products are significantly influenced by the amino and sulfonic acid substituents.

Oxidative Transformations:

The oxidation of the naphthalene core, particularly in sulfonated derivatives, often leads to ring opening. Studies on the ozonation of various naphthalenesulfonic acids have shown that the naphthalene ring is cleaved. rsc.orgrsc.org The reaction proceeds via a 1,3-dipolar cycloaddition of ozone to the carbon-carbon double bonds of the aromatic system, followed by decomposition to smaller, more highly oxidized organic molecules like oxalic acid and formic acid, and ultimately, the liberation of sulfate (B86663) ions. rsc.orgpsu.edu The reactivity towards ozone is observed to decrease as the number of sulfonic acid groups on the naphthalene ring increases, due to the deactivating nature of these groups. rsc.orgpsu.edu

Similarly, photooxidation using agents like sodium hypochlorite (B82951) can degrade naphthalenesulfonic acids, leading to products such as phthalic anhydride, which indicates cleavage of one of the aromatic rings. oup.com The oxidation of related compounds like H-acid (1-amino-8-naphthol-3,6-disulfonic acid) with persulfate also results in degradation products that suggest the opening of the naphthalene ring. nih.gov

Table 2: Products from Oxidation of Naphthalenesulfonic Acids

| Oxidant | Substrate(s) | Major Products/Observations | Reference(s) |

| Ozone (O₃) | Naphthalene-1-sulfonic acid, Naphthalene-1,5-disulfonic acid | Oxalic acid, Glyoxal, Formic acid, Sulfate ions. Ring cleavage. | rsc.orgpsu.edu |

| Sodium Hypochlorite (NaOCl) + UV | 1- and 2-Naphthalenesulfonic acids | Phthalic anhydride. Ring cleavage and desulfonation. | oup.com |

| Persulfate (S₂O₈²⁻) | 1-Amino-8-naphthol-3,6-disulfonic acid (H-acid) | Terephthalic acid, suggesting phthalic anhydride formation after ring opening. | nih.gov |

Reductive Transformations:

Reduction of the naphthalene core is less commonly described for highly sulfonated aminonaphthalenes. Generally, the reduction of a naphthalene ring requires potent reducing agents. The presence of multiple electron-withdrawing sulfonic acid groups makes the aromatic system electron-deficient and, in principle, more susceptible to nucleophilic attack but potentially more resistant to certain types of reduction compared to unsubstituted naphthalene.

In some cases, reactions classified as reductions can lead to the removal of sulfonic acid groups (desulfonation). For instance, heating 2-aminonaphthalene-1,5-disulfonic acid with aqueous sulfuric acid can yield 2-aminonaphthalene-5-sulfonic acid. chemicalbook.com The reduction of the sulfonic acid group itself, rather than the ring, can also occur. For example, naphthalene-1-sulfonic acid can be reduced by triphenylphosphine (B44618) to give 1-naphthalenethiol, though this transforms the substituent rather than the aromatic core. wikipedia.org Complete hydrogenation of the naphthalene ring system to form tetralin (tetrahydronaphthalene) derivatives typically requires high-pressure hydrogenation with metal catalysts, and such transformations for this compound are not well-documented in the searched literature.

Derivatives and Analogs in Advanced Chemical Synthesis

Synthesis and Structural Diversity of 1-Naphthylamine (B1663977) Disulfonic Acid Derivatives

The inherent reactivity of the amino and sulfonic acid groups in 1-naphthylamine-2,7-disulfonic acid allows for the generation of various derivatives. These include simple salts, a range of positional isomers, and more complex trisulfonic acid precursors.

The acidic protons of the sulfonic acid groups in this compound can be readily replaced by metal cations to form salts. The sodium salt, in particular, exhibits good water solubility and its solutions are characterized by a blue-green fluorescence. drugfuture.comontosight.ai This property is valuable in applications where aqueous processing is required. The sodium salt is typically prepared by neutralizing the acid with a sodium-based alkali. ontosight.ai It appears as prisms when crystallized from dilute alcohol. drugfuture.com

The barium salt of this compound is another common derivative. drugfuture.comnih.gov Unlike the sodium salt, the barium salt is only sparingly soluble in water. chemicalbook.com This difference in solubility can be exploited in purification processes or in applications where low water solubility is desirable. The barium salt crystallizes as needles. drugfuture.com

Table 1: Properties of this compound Salts

| Salt | Appearance | Solubility | Fluorescence of Solution |

| Sodium Salt | Prisms | Soluble in water | Blue-green |

| Barium Salt | Needles | Sparingly soluble in water | Not specified |

This table summarizes the physical properties of the sodium and barium salts of this compound.

The sulfonation of naphthylamine can lead to a variety of positional isomers of aminonaphthalene disulfonic acid, each with unique properties and applications. The specific isomer obtained is highly dependent on the reaction conditions, including the sulfonating agent, temperature, and reaction time. Some of the notable isomers include:

1-Naphthylamine-3,6-disulfonic acid: An important intermediate for azo dyes.

1-Naphthylamine-4,8-disulfonic acid (Schoellkopf's Acid): Produced through the sulfonation of 1-naphthylamine-8-sulfonic acid.

2-Naphthylamine-1,5-disulfonic acid: Formed by the desulfonation of 2-aminonaphthalene-1,5-disulfonic acid. wikipedia.org

2-Naphthylamine-6,8-disulfonic acid (Amino G Acid): A primary product alongside 2-amino-1,5,7-naphthalene trisulfonic acid when 2-naphthylamine (B18577) is sulfonated in oleum (B3057394). prepchem.com

2-Naphthylamine-5,7-disulfonic acid (Amino J Acid): Can be produced by the hydrolysis of 2-amino-1,5,7-naphthalene trisulfonic acid. prepchem.com

3-Amino-1,5-naphthalenedisulfonic acid: Used as a dye intermediate. chembk.com

The separation of these isomers can be a complex process, often involving fractional crystallization or the formation of salts with differing solubilities. google.com

This compound can serve as a precursor for the synthesis of naphthylamine trisulfonic acids. These compounds, containing an additional sulfonic acid group, offer further opportunities for chemical modification and are key intermediates in the production of certain dyes and pharmaceuticals. chemicalbook.com

The synthesis of these trisulfonic acids often involves the sulfonation of a naphthylamine disulfonic acid or the nitration and subsequent reduction of a naphthalenetrisulfonic acid. For instance, 1-naphthylamine-4,6,8-trisulfonic acid can be synthesized by sulfonating naphthalene (B1677914) to maximize the formation of the 1,3,5-trisulfonic acid, followed by nitration and reduction. chemicalbook.comchemicalbook.com The desired isomer is then isolated through a series of precipitation and purification steps. chemicalbook.com

Some important naphthylamine trisulfonic acids include:

1-Naphthylamine-2,4,7-trisulfonic acid: Can be prepared by the sulfonation of 1-aminonaphthalene-2,4-disulfonic acid. google.com

1-Naphthylamine-3,6,8-trisulfonic acid (T-acid): An important intermediate that can be isolated from the reduction of a nitronaphthalene-trisulfonic acid isomer mixture. google.com

2-Naphthylamine-3,6,8-trisulfonic acid: This compound and its derivatives are used in various chemical syntheses. google.comgoogle.combiosynth.com

The controlled hydrolysis of these trisulfonic acids can also be used to produce specific disulfonic acid isomers. For example, heating 1-aminonaphthalene-2,4,7-trisulfonic acid in boiling 75% sulfuric acid can yield this compound. google.com

Structure-Reactivity Relationships in Functionalized Naphthalene Systems

The reactivity of functionalized naphthalene systems like this compound is intricately linked to the nature and position of the substituents on the naphthalene ring. The interplay between the electron-donating amino group and the electron-withdrawing sulfonic acid groups significantly influences the molecule's chemical behavior.

The amino group, being an activating group, directs electrophilic substitution to the ortho and para positions. Conversely, the sulfonic acid groups are deactivating and meta-directing. This push-pull electronic effect creates a complex reactivity map across the naphthalene core. The specific positions of the sulfonic acid groups in this compound influence the steric accessibility of different sites on the ring, further guiding the regioselectivity of reactions.

Studies on related aminonaphthol compounds, which have both a basic amine and an acidic alcohol group, have provided insights into structure-reactivity relationships. bowdoin.edu The substitution pattern of these functional groups around the naphthalene framework has been shown to affect proton transfer processes. bowdoin.edu Similarly, in functionalized naphthalene systems used in materials science, the architecture of donor-acceptor chromophores based on a naphthalene diamine core has been shown to influence their photovoltaic properties, with intramolecular charge transfer being a key factor. rsc.org The rate of photocatalytic degradation of naphthenic acids, which can have naphthalene-like structures, has been found to increase with greater structural complexity, including aromaticity. nih.gov

Intermediates in Complex Organic Molecule Synthesis

This compound and its isomers are valuable intermediates in the synthesis of more complex organic molecules, particularly azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to create a vast range of colored substances.

The sulfonic acid groups enhance the water solubility of the resulting dyes, a crucial property for their application in the textile industry. Beyond dyes, these aminonaphthalenesulfonic acids are building blocks for other specialized chemicals. There are 84 possible isomers of aminohydroxynaphthalenesulphonic acids, many of which are synthesized for research and potential commercial use. open.ac.uk

Heterocyclic Ring Formation Involving Naphthylamine Disulfonic Acid

The presence of the amino group on the naphthalene ring of this compound opens up possibilities for the formation of heterocyclic rings. While direct examples involving this compound are not extensively documented in the provided search results, the general reactivity of arylamines suggests potential pathways.

For instance, the amino group can react with suitable bifunctional electrophiles to form fused heterocyclic systems. Reactions with α,β-unsaturated carbonyl compounds could potentially lead to the formation of quinoline-type structures fused to the naphthalene core, although the strong deactivating effect of the sulfonic acid groups might hinder such reactions.

A more common related transformation is the formation of a sultam. For example, 1-aminonaphthalene-8-sulfonic acid (peri acid) readily dehydrates to form the corresponding sultam, a six-membered heterocyclic ring containing a sulfonamide group. wikipedia.org While this compound does not have the peri-relationship between the amino and a sulfonic acid group, the potential for intramolecular reactions to form heterocyclic structures under specific conditions remains an area for exploration in synthetic chemistry. The formation of heterocyclic rings is a common strategy in the synthesis of various biologically active compounds and functional materials. msu.edu

Analytical Chemistry Methodologies and Spectroscopic Characterization

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of naphthalenesulfonic acids, providing the necessary resolution to separate complex mixtures of isomers and related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of 1-Naphthylamine-2,7-disulfonic acid and other naphthylaminesulfonic acid isomers. nih.gov Due to the high water solubility and ionic nature of these compounds, ion-pair or reversed-phase HPLC methods are commonly utilized. researchgate.net For instance, a study on the degradation of the azo dye amaranth (B1665344), which contains a naphthylaminesulfonic acid moiety, employed HPLC to separate and identify the reduction products. nih.gov Similarly, HPLC is used to monitor the purity of commercial products and to quantify these compounds in various matrices. researchgate.net The separation of different naphthalene (B1677914) disulfonate isomers, such as 2,6- and 2,7-disulfonic acids, can be achieved using ion-pair HPLC with fluorescence detection after solid-phase extraction, allowing for their simultaneous determination in complex samples like geothermal brines. researchgate.net

Table 1: Exemplary HPLC Parameters for Naphthalenesulfonic Acid Analysis

| Parameter | Condition | Reference |

| Column | C18 reversed-phase | nih.gov |

| Mobile Phase | Gradient of methanol (B129727) and an aqueous buffer (e.g., phosphate) | nih.govresearchgate.net |

| Detection | UV/Visible or Fluorescence | nih.govresearchgate.net |

| Ion-Pair Reagent | Tetrabutylammonium salts (for ion-pair chromatography) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Related Compounds

While GC-MS is generally more suitable for volatile compounds, its application to naphthylaminesulfonic acids requires derivatization to increase their volatility. However, it has been effectively used to identify degradation products of related azo dyes. For example, in the study of amaranth degradation, GC-MS analysis helped in the identification of simpler aromatic compounds formed after the initial breakdown of the dye. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the direct analysis of non-volatile and polar compounds like this compound. nih.gov These techniques provide both separation and highly sensitive and specific detection, making them ideal for identifying and quantifying trace levels of these compounds and their metabolites in complex matrices such as urine. nih.gov An LC-MS/MS method has been developed for the determination of urinary aromatic amines, including 1-naphthylamine (B1663977), demonstrating the capability of this technique for biomarker analysis. nih.gov The use of stable isotope-labeled internal standards in such methods can compensate for matrix effects and improve accuracy. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC for charged species like this compound. Its principle of separation is based on the differential migration of ions in an electric field. CE is particularly useful for analyzing complex mixtures of isomers. To enhance detection sensitivity in CE, analytes can be derivatized with fluorescent tags. mdpi.com For instance, various aminonaphthalene sulfonic acids have been used as fluorescent labels for the analysis of carbohydrates by CE. mdpi.com This high-resolution technique is well-suited for the separation of structurally similar compounds, which is often a challenge in the analysis of sulfonated naphthalenes. researchgate.net

Spectrophotometric and Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound, particularly in the context of its role as a precursor in dye synthesis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Azo Dye Formation and Electronic Structure Analysis

UV-Vis spectroscopy is a fundamental technique for studying the electronic structure of this compound and its derivatives, especially the azo dyes formed from it. scispace.comresearchgate.net The formation of an azo dye through the diazotization of an aromatic amine and subsequent coupling with a coupling agent results in a highly colored compound with a characteristic absorption maximum in the visible region of the spectrum. scispace.com For example, the reaction of a diazotized amine with 1-naphthylamine can form an azo dye that absorbs maximally at around 520-524 nm. scispace.comresearchgate.net This property is the basis for spectrophotometric methods for the determination of nitrites, where the intensity of the color produced is proportional to the nitrite (B80452) concentration. scispace.com The UV-Vis spectrum of this compound itself will exhibit absorptions in the UV region due to π→π* transitions within the naphthalene ring system. The sodium salt of this compound is known to exhibit a blue-green fluorescence in solution, a property that can also be analyzed using fluorescence spectroscopy. drugfuture.com

Table 2: Characteristic UV-Vis Absorption Maxima for Azo Dyes Derived from Naphthylamine Derivatives

| Azo Dye System | Coupling Agent | λmax (nm) | Reference |

| Diazotized Sulfanilic Acid | 1-Naphthylamine | 524 | scispace.com |

| Diazotized 4-Aminoacetophenone | 1-Naphthylamine | 520 | researchgate.net |

Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net For this compound, the FTIR spectrum would show characteristic absorption bands corresponding to the amine (N-H), sulfonic acid (S=O and S-O), and aromatic (C-H and C=C) groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The strong absorptions for the sulfonic acid group are expected for the S=O stretching vibrations, often seen around 1200 cm⁻¹ and 1040 cm⁻¹. google.com The aromatic C-H stretching bands are usually found just above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene ring appear in the 1400-1600 cm⁻¹ region. researchgate.net FTIR can also be used to confirm the formation of polymers or other derivatives of 1-naphthylamine by observing shifts in these characteristic bands or the appearance of new ones. researchgate.net

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) | Reference |

| Amine (-NH₂) | N-H Stretch | 3300-3500 | researchgate.net |

| Sulfonic Acid (-SO₃H) | S=O Stretch | ~1200 | google.com |

| Sulfonic Acid (-SO₃H) | S-O Stretch | ~1040 | google.com |

| Aromatic Ring | C=C Stretch | 1400-1600 | researchgate.net |

| Aromatic Ring | C-H Stretch | >3000 | researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for elucidating the atomic and molecular structure of a crystal. For this compound, which is known to form needle-like crystals, XRD analysis provides definitive proof of its crystalline nature. drugfuture.com The technique involves directing X-rays onto the crystalline sample and measuring the scattering pattern. The angles and intensities of the diffracted beams are unique to the compound's crystal lattice, acting as a structural fingerprint.

While a detailed crystal structure for this compound itself is not publicly available, the methodology has been applied to closely related naphthalene sulfonic acid derivatives. For instance, analysis of the trisodium-monoaniline salt of 2-naphthol-3,6-disulfonic acid using XRD allowed for the comparison of its diffraction pattern with that of its precursors, confirming the formation of a new crystalline entity. google.com In another study, the intercalation of 2-naphthylamine-1,5-disulfonic acid into layered double hydroxides was confirmed by XRD, which showed a distinct increase in the interlayer distance from 0.90 to 1.56 nm, revealing how the anions were arranged within the host structure. acs.org This demonstrates the power of XRD to not only identify a compound but also to understand its structural arrangement in complex materials.

The data obtained from XRD can be used to determine lattice parameters, identify the crystal system, and assess sample purity.

Table 1: Illustrative XRD Data for a Naphthalene Derivative Salt This table shows example data that can be obtained from an XRD pattern, based on the analysis of a related compound. google.com

| Peak Position (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

| 28.9 | 3.09 | 35 |

Transmission Electron Microscopy (TEM) for Morphological Studies

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to observe the morphology, size, and structure of materials at the nanoscale. While XRD confirms the crystalline nature of a bulk sample, TEM provides direct visualization of individual particles or crystallites. In studies involving derivatives of naphthylamine sulfonic acids, TEM has been used to confirm the formation of specific structures, such as vesicles. asm.org This is achieved by passing a high-energy electron beam through an ultra-thin sample, with the transmitted electrons forming an image on a detector. The resulting micrographs can reveal details about the shape (e.g., needles, prisms) and size distribution of the crystalline particles of this compound and its salts. drugfuture.com

Electrochemical Analytical Approaches

Electrochemical methods offer a highly sensitive and often rapid means of analyzing electroactive compounds like this compound. These techniques measure changes in electrical properties (such as current or potential) that occur during a redox reaction involving the analyte.

One prominent electrochemical technique is voltammetry. In a typical setup, a voltage is applied to a working electrode submerged in a solution containing the analyte, and the resulting current is measured. The potential at which the compound oxidizes or reduces and the magnitude of the current are related to the compound's identity and concentration, respectively.

For example, a study on the determination of 2-naphthylamine (B18577) utilized differential-pulse voltammetry (DPV) with a cathodically treated boron-doped diamond (BDD) electrode. scielo.br This method demonstrated high sensitivity, achieving a limit of detection (LOD) of 0.0046 µmol L⁻¹. scielo.br The choice of supporting electrolyte and pH is critical; for 2-naphthylamine, a borate (B1201080) buffer at pH 10.0 containing 20% ethanol (B145695) was found to be optimal, providing a stable and precise response. scielo.br Similarly, the electrochemical analysis of 1-Amino-2,6-naphthalenedisulfonic acid has been performed by measuring its half-wave potential. These approaches highlight the feasibility of developing robust electrochemical methods for the quantification of this compound in various samples.

Table 2: Electrochemical Determination Parameters for a Naphthylamine Derivative Data based on the analysis of 2-naphthylamine using DPV. scielo.br

| Parameter | Value / Condition |

| Analytical Technique | Differential-Pulse Voltammetry (DPV) |

| Working Electrode | Boron-Doped Diamond (BDD) |

| Supporting Electrolyte | 0.1 mol L⁻¹ Borate Buffer with 20% (v/v) Ethanol |

| Optimal pH | 10.0 |

| Linear Range | 0.5 to 90 µmol L⁻¹ |

| Limit of Detection (LOD) | 0.0046 µmol L⁻¹ |

| Relative Standard Deviation (RSD) | < 2.9% |

Development of Novel Analytical Reagents and Chemosensors Utilizing Naphthylamine Moieties

The unique structure of the naphthylamine moiety makes it a valuable building block for creating novel analytical reagents and chemosensors. These tools are designed to detect specific analytes with high sensitivity and selectivity, often through a colorimetric or fluorescent response.

A classic application is the use of 1-naphthylamine as a coupling reagent in the Griess reaction for the determination of nitrite. psu.edu In this method, nitrite is first converted to a diazonium salt in an acidic medium, which then couples with 1-naphthylamine to form a vividly colored azo dye. psu.eduresearchgate.net The intensity of the resulting color, which can be measured spectrophotometrically, is directly proportional to the nitrite concentration. This principle has been adapted into modern analytical systems, including flow injection analysis and solid optical chemosensors where the reaction occurs on a surface for easy detection with a smartphone camera. researchgate.netmdpi.comresearchgate.net

Furthermore, the naphthylamine framework is integral to the design of advanced fluorescent chemosensors. These sensors operate on principles such as photoinduced electron transfer (PET). In a typical PET sensor, a fluorescent component (fluorophore), like 4-amino-1,8-naphthalimide (B156640), is linked to a receptor designed to bind a specific analyte (e.g., a metal ion). nih.gov In the absence of the analyte, the fluorescence is "off" because the receptor quenches it via electron transfer. Upon binding the analyte, this quenching process is suppressed, and the sensor "switches on," emitting a strong fluorescent signal. nih.gov Researchers have developed such sensors based on 4-amino-1,8-naphthalimide for the highly selective detection of Zn(II) ions, achieving detection limits in the nanomolar range. nih.gov

Table 3: Performance of a Chemosensor for Nitrite Detection This table summarizes the analytical characteristics of a solid optical chemosensor using 1-naphthylamine for nitrite determination in meat products. researchgate.net

| Parameter | Performance Characteristic |

| Analyte | Nitrite |

| Detection Principle | Azo dye formation on a solid surface |

| Detection Method | Digital imaging (Colorimetry) |

| Limit of Detection (LOD) | 0.64 mg/L |

| Relative Standard Deviation (RSD) | 0.64% |

| Linearity (R²) | 0.994 |

| Sample Throughput | Fast, environmentally friendly |

Environmental Chemistry: Fate, Transport, and Degradation Pathways

Environmental Mobility and Aquatic System Behavior of Sulfonated Naphthalenes

Sulfonated naphthalenes, including aminonaphthalene sulfonic acids, are highly soluble in water, which dictates their high mobility within aquatic environments. researchgate.net This property means they are less likely to adsorb to sediment and are readily transported in water. ethz.ch While monosulfonated naphthalenes can be degraded under certain conditions, disulfonated naphthalenes are generally more persistent. ethz.chacs.org Studies have shown that while some monomeric sulfonated naphthalenes can undergo biological transformation in aquifers, oligomeric forms and certain disulfonated compounds like naphthalene-1,5-disulfonate (B1223632) show no degradation over extended periods. acs.org The physical-chemical properties of naphthalene (B1677914) sulfonic acids, such as low vapor pressure and low to moderate mobility in environmental media, suggest they are unlikely to undergo long-range atmospheric transport, making water and soil the primary environmental compartments of concern. canada.ca

The table below summarizes the environmental behavior of sulfonated naphthalenes.

| Property | Behavior | References |

| Water Solubility | High, leading to high mobility in aquatic systems. | researchgate.net |

| Biodegradability | Monosulfonated forms are biodegradable; disulfonated forms are more resistant. | ethz.chethz.ch |

| Adsorption | Low adsorption to sediment. | ethz.ch |

| Environmental Compartments | Primarily found in water, sediment, and soil. | canada.ca |

| Long-Range Transport | Unlikely due to low vapor pressure and Henry's Law constant. | canada.ca |

Biodegradation Mechanisms and Microbial Consortia

The biodegradation of aminonaphthalene sulfonic acids is a complex process often requiring the synergistic action of a mixed microbial community. oup.comnih.gov Complete degradation typically involves a series of steps, including desulfonation, deamination, and aromatic ring cleavage, carried out by different bacterial strains. nih.govnih.gov

Microbial Degradation of Naphthalene Sulfonates and Aminonaphthalene Sulfonic Acids

The microbial degradation of naphthalene sulfonates often begins with the removal of the sulfonate group, a process known as desulfonation. ethz.ch This initial step is frequently followed by metabolic pathways similar to those for naphthalene degradation. ethz.chnih.gov For aminonaphthalene sulfonic acids, complete mineralization often necessitates a consortium of bacteria with complementary catabolic capabilities. nih.gov For instance, the degradation of 6-aminonaphthalene-2-sulfonic acid has been shown to be a mutualistic interaction between two Pseudomonas strains. nih.gov One strain initiates the breakdown, and the other degrades the resulting intermediate. nih.gov Some bacteria can utilize these compounds as a source of carbon, nitrogen, and sulfur. nih.gov The presence of the amino group can, however, increase the resistance of these compounds to biodegradation. scielo.br

Identification of Bacterial Strains and Enzymes Involved in Degradation

Several bacterial genera have been identified with the ability to degrade naphthalene sulfonates and aminonaphthalene sulfonic acids. These include Pseudomonas, Burkholderia, Alcaligenes, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas. nih.govnih.govneptjournal.com For example, Pseudomonas sp. strain BN6 can convert 6-aminonaphthalene-2-sulfonic acid to 5-aminosalicylate. nih.gov Another strain, Pseudomonas paucimobilis, has been shown to degrade sulfanilic acid. scielo.br The degradation of 4-amino naphthalene-1-sulfonic acid was achieved by a consortium of Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas. nih.gov

The enzymes involved in the initial stages of degradation are typically oxygenases, which hydroxylate the aromatic ring, leading to spontaneous desulfonation. nih.gov Specifically, naphthalene dioxygenase and ring-hydroxylating dioxygenases are key enzymes. nih.gov In anaerobic degradation, a putative naphthalene carboxylase has been identified in the sulfate-reducing enrichment culture N47. researchgate.net

The table below lists some of the bacterial strains and enzymes involved in the degradation of aminonaphthalene sulfonic acids.

| Bacterial Strain/Consortium | Degraded Compound | Key Enzymes | References |

| Pseudomonas sp. BN6 and BN9 | 6-aminonaphthalene-2-sulfonic acid | Dioxygenase | nih.gov |

| Pseudomonas paucimobilis | Sulfanilic acid | Not specified | scielo.br |

| Bacillus, Arthrobacter, Microbacterium, Nocardioides, Oleomonas consortium | 4-amino naphthalene-1-sulfonic acid | Not specified | nih.gov |

| Burkholderia glathei, Alcaligenes denitrificans, Pseudomonas putida | Naphthalene | Not specified | neptjournal.com |

| Sulfate-reducing culture N47 | Naphthalene | Naphthalene carboxylase (putative) | researchgate.net |

Optimization of Biodegradation Processes for Naphthylamine-Containing Wastes

Optimizing the conditions for the biodegradation of naphthylamine-containing wastes is crucial for efficient treatment. Key environmental factors that influence the rate of degradation include pH, temperature, salinity, and the availability of nutrients like nitrogen and phosphorus. neptjournal.com For instance, the degradation of naphthalene by Burkholderia glathei, Alcaligenes denitrificans, and Pseudomonas putida was found to be optimal at a neutral pH and a temperature of 28 ± 2°C. neptjournal.com The carbon to nitrogen to phosphorus (C:N:P) ratio is also a critical parameter, with an optimal ratio of 93:10:0.9 being identified for naphthalene degradation by the aforementioned strains. neptjournal.com Furthermore, studies on a biofilm-forming consortium degrading 4-amino naphthalene-1-sulfonic acid showed that nitrogen-limiting conditions significantly increased the removal efficiency compared to carbon-limiting conditions. nih.gov The use of immobilized cells has also been explored to enhance the degradation of these compounds. scielo.br

Transformation Products and Pathways in Environmental Systems

The transformation of 1-Naphthylamine-2,7-disulfonic acid in the environment can proceed through both aerobic and anaerobic pathways, leading to a variety of intermediate and final products. These pathways involve a series of reactions including dearomatization, auto-oxidation, deamination, desulfonation, and ring cleavage. researchgate.net

Anaerobic and Aerobic Transformation Mechanisms (e.g., Dearomatization, Auto-oxidation, Deamination, Desulfonation, Ring Cleavage)

Aerobic Transformation:

Under aerobic conditions, the initial attack on aminonaphthalene sulfonic acids is often initiated by dioxygenase enzymes. nih.gov This leads to the hydroxylation of the naphthalene ring, which destabilizes the C-S bond and results in spontaneous desulfonation, releasing the sulfonate group as sulfite (B76179). nih.govd-nb.info Deamination, the removal of the amino group, can also occur. researchgate.net For example, the aerobic degradation of 4-amino-naphthalene-1-sulfonic acid was found to involve deamination and hydroxylation of the aromatic ring. acs.org Following these initial steps, the aromatic ring is cleaved, a process also catalyzed by dioxygenases. nih.gov The resulting products are then funneled into central metabolic pathways. nih.gov

Anaerobic Transformation:

In the absence of oxygen, the degradation pathways are different. For naphthalene, the process is thought to begin with carboxylation to form 2-naphthoic acid. researchgate.netnih.gov This is followed by the reduction of the aromatic ring system to intermediates like 5,6,7,8-tetrahydro-2-naphthoic acid before the ring is cleaved. nih.gov The subsequent degradation proceeds through saturated compounds with a cyclohexane (B81311) ring structure. nih.govresearchgate.net For aminonaphthalene sulfonic azo dyes, anaerobic reduction of the azo bond is a key initial step, leading to the formation of aromatic amines. researchgate.netresearchgate.netnih.gov These amines can then be further degraded, often under subsequent aerobic conditions. researchgate.netresearchgate.net The transformation of the resulting triamino-hydroxy-naphthalenedisulfate from the azo dye Reactive Black 5 has been shown to be initiated by either deamination or desulfonation under anoxic conditions, followed by ring cleavage under aerobic conditions. researchgate.net Auto-oxidation of some aromatic amine intermediates can also occur, leading to the formation of stable, colored products. wur.nl

The table below outlines the key transformation mechanisms.

| Mechanism | Condition | Description | References |

| Desulfonation | Aerobic | Hydroxylation of the ring by dioxygenases leads to spontaneous release of sulfite. | nih.govd-nb.info |

| Deamination | Aerobic/Anoxic | Removal of the amino group. | researchgate.net |

| Dearomatization | Anaerobic | Reduction of the aromatic ring prior to cleavage. | nih.gov |

| Ring Cleavage | Aerobic/Anaerobic | Opening of the aromatic or reduced ring structure. | researchgate.netnih.govnih.gov |

| Auto-oxidation | Aerobic | Spontaneous oxidation of aromatic amine intermediates. | wur.nl |

Stability of Degradation Byproducts

Under reductive conditions, such as those found in anaerobic wastewater treatment, azo dyes containing naphthylamine sulfonic acid moieties can be cleaved to form aromatic amines. For instance, the anaerobic degradation of the naphthylaminesulfonic azo dye amaranth (B1665344) results in the formation of 1-aminonaphthylene-4-sulfonic acid and 1-aminonaphthylene-2-hydroxy-3,6-disulfonic acid. nih.gov These aromatic amine byproducts can be persistent under anaerobic conditions. nih.gov Similarly, the anaerobic treatment of Reactive Black 5, a complex azo dye, yields byproducts including 1,2,7-triamino-8-hydroxy-3,6-naphthalenedisulfate (TAHNDS). researchgate.net

The stability of these degradation byproducts often varies with the environmental conditions. For example, TAHNDS was found to be resistant to further degradation by activated sludge during a 30-day aerobic phase. researchgate.net However, under anoxic conditions, TAHNDS could be transformed through deamination or desulfonation reactions, leading to further breakdown during a subsequent aerobic phase. researchgate.net This highlights the importance of the specific treatment process in determining the ultimate fate of these byproducts.

Oxidative degradation processes also generate a range of byproducts. The ozonation of naphthalenesulfonic acids, for example, leads to the cleavage of the aromatic rings and the formation of smaller, more oxidized organic compounds. researchgate.net These can include carboxylic acids such as maleic acid, fumaric acid, oxalic acid, and formic acid. researchgate.net While these smaller organic acids are generally more biodegradable than the parent compound, their complete mineralization to carbon dioxide and water can be a slow process. researchgate.net

The presence of sulfonic acid groups on the naphthalene ring influences the stability and degradation pathways. The sulfonic groups increase water solubility but also make the aromatic ring more resistant to biological attack. researchgate.net The position of these groups can also affect reactivity.

Advanced Oxidation Processes and Remediation Strategies for Aqueous Solutions

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants like this compound. kirj.ee These processes are particularly relevant for treating industrial wastewaters that contain such compounds, which are often resistant to conventional biological treatment methods. researchgate.netresearchgate.net

Several AOPs have been investigated for the degradation of naphthalenesulfonic acids and related compounds, including ozonation, Fenton and photo-Fenton processes, and UV/H₂O₂ treatment.

Ozonation involves the use of ozone (O₃) to oxidize organic compounds. The reaction can proceed through a direct pathway with molecular ozone or an indirect pathway involving hydroxyl radicals generated from ozone decomposition, which is favored at higher pH. researchgate.net Studies on various naphthalenesulfonic acids have shown that ozonation can effectively break the naphthalene ring structure. researchgate.netresearchgate.net The reactivity of naphthalenesulfonic acids towards ozone is influenced by the number and position of the sulfonic acid groups, with an increasing number of groups generally leading to a lower reaction rate with molecular ozone. researchgate.net The degradation byproducts of ozonation typically include smaller organic acids like fumaric, maleic, oxalic, and formic acids, along with sulfate (B86663) ions from the cleaved sulfonic acid groups. researchgate.net

| Compound | pH | Second-Order Rate Constant (M⁻¹s⁻¹) (Direct Reaction) | Byproducts | TOC Reduction | Reference |

| 1-Naphthalene sulfonic acid | 3 | ~252 | Maleic acid, fumaric acid, oxalic acid, formic acid, sulfate | 60-70% after 90 min | researchgate.net |

| 1,5-Naphthalene disulfonic acid | 3 | ~41 | Maleic acid, fumaric acid, oxalic acid, formic acid, sulfate | 60-70% after 90 min | researchgate.net |

| 2-Naphthylamine (B18577) 3,6,8-trisulphonic acid (K-Acid) | 3 | 76 | Methoxy-phenyl-oxime, phenol (B47542), benzene (B151609), benzaldehyde, oxalic acid, nitrate, sulfate | - | researchgate.net |

Fenton and Photo-Fenton Processes utilize the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. This process is most effective under acidic conditions (typically pH 2-4). The photo-Fenton process enhances the reaction through the use of UV light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus sustaining the catalytic cycle. These methods have been shown to be effective for the degradation of various industrial pollutants. researchgate.net

UV/H₂O₂ Treatment is another AOP where the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation generates hydroxyl radicals. This process has been successfully applied to the degradation of persistent sulfonated aromatic pollutants like 1,5-naphthalenedisulfonic acid. nih.gov The combination of UV and H₂O₂ leads to the progressive breakdown of the parent compound into more biodegradable and less toxic species. nih.gov

Applications in Advanced Materials Science and Industrial Processes

Role as Intermediates in Functional Dye and Pigment Synthesis

1-Naphthylamine-2,7-disulfonic acid is a crucial building block in the manufacturing of a wide array of dyes and pigments. ontosight.ai Its primary function is as a coupling component or as a diazo component precursor in the synthesis of azo dyes.

Chemical Principles in Azo Dye Formation and Chromophore Design

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic colorants. researchgate.net The synthesis of these dyes typically involves a two-step process: diazotization followed by an azo coupling reaction. unb.ca